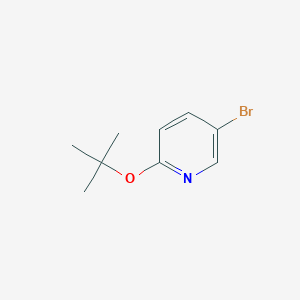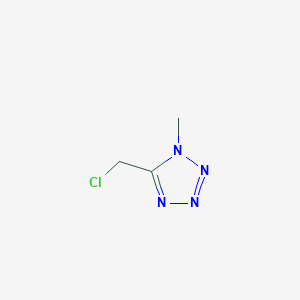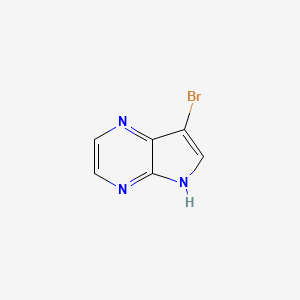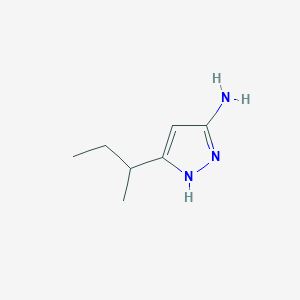![molecular formula C7H6BrN3 B1280983 3-Bromo-7-methylimidazo[1,2-a]pyrimidine CAS No. 375857-62-8](/img/structure/B1280983.png)
3-Bromo-7-methylimidazo[1,2-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-7-methylimidazo[1,2-a]pyrimidine is a derivative of the imidazo[1,2-a]pyrimidine scaffold, which is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The presence of a bromine atom at the 3-position and a methyl group at the 7-position on the imidazo[1,2-a]pyrimidine core structure is indicative of its potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidine derivatives, including those with bromo substituents, typically involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens such as bromine . The use of bromine can lead to the formation of 6-bromo- and 3,6-dibromo-substituted compounds, which suggests a pathway for the synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine by introducing a methyl group at the appropriate step in the synthesis .
Molecular Structure Analysis
The molecular structure of 3-bromo-7-methylimidazo[1,2-a]pyrimidine is characterized by the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic system combining a pyrimidine ring and an imidazole ring. The bromine atom at the 3-position is a significant functional group that can participate in further chemical reactions, such as nucleophilic aromatic substitution (SNAr) . The methyl group at the 7-position is a common substituent that can influence the electronic properties of the molecule.
Chemical Reactions Analysis
The bromine atom on the imidazo[1,2-a]pyrimidine core makes it amenable to nucleophilic substitution reactions. For instance, the phenoxide leaving group SNAr strategy allows for the facile preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate . This indicates that the 3-bromo substituent in 3-bromo-7-methylimidazo[1,2-a]pyrimidine can be similarly utilized for the introduction of various substituents at the 3-position. Additionally, palladium-catalyzed arylation can be employed for the regioselective introduction of aryl groups at the 3-position of imidazo[1,2-a]pyrimidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-7-methylimidazo[1,2-a]pyrimidine are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity, especially in palladium-catalyzed coupling reactions and SNAr strategies . The ionic liquid 1-butyl-3-methylimidazolium bromide has been used as a reaction medium for the synthesis of related compounds, which suggests that it could potentially be applied in the synthesis or modification of 3-bromo-7-methylimidazo[1,2-a]pyrimidine to enhance reaction efficiency and yields . The use of green chemistry principles, such as the employment of ionic liquids, is an important consideration in the synthesis and handling of such compounds .
Applications De Recherche Scientifique
1. Antituberculosis Agents
- Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for the development of new antituberculosis (TB) drugs . These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds . The mice were treated with different doses of the drug, and the bacterial load was measured after 4 weeks of treatment .
- Results : The study indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of the drug, respectively, after 4 weeks of treatment .
2. Anti-inflammatory Agents
- Summary of Application : Pyrimidines, including imidazo[1,2-a]pyridine analogues, display a range of pharmacological effects including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of these compounds are usually tested in vitro or in vivo using appropriate models .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Light-Sensitive Dyes
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as light-sensitive dyes .
- Methods of Application : These compounds are synthesized and then used in various applications where light-sensitive dyes are required .
- Results : The use of these compounds as light-sensitive dyes has been successful .
4. Data Storage
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used in optical media for data storage .
- Methods of Application : These compounds are incorporated into optical media which are then used for storing data .
- Results : The use of these compounds in data storage has been effective .
5. Pesticides and Fungicides
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives are used as pesticides and fungicides .
- Methods of Application : These compounds are synthesized and then used in various agricultural applications where pesticides and fungicides are required .
- Results : The use of these compounds as pesticides and fungicides has been successful .
6. Fluorescent Probes
- Summary of Application : Imidazo[1,2-a]pyrimidine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods of Application : These compounds are synthesized and then used in various biochemical applications where fluorescent probes are required .
- Results : The use of these compounds as fluorescent probes has been successful .
7. Chemosynthetic Methodologies
- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
- Methods of Application : The synthetic methodologies involve various chemical reactions to construct the imidazo[1,2-a]pyrimidine scaffold .
- Results : The review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .
8. Antiulcer Drug
- Summary of Application : Zolimidine, a derivative of imidazo[1,2-a]pyrimidine, is used as an antiulcer drug .
- Methods of Application : Zolimidine is administered to patients suffering from ulcers .
- Results : Zolimidine has been effective in the treatment of ulcers .
9. Treatment of Insomnia and Restoration of Brain Dysfunctions
- Summary of Application : Zolpidem, a derivative of imidazo[1,2-a]pyrimidine, is a medication for the treatment of insomnia and restoration of brain dysfunctions .
- Methods of Application : Zolpidem is administered to patients suffering from insomnia or certain brain dysfunctions .
- Results : Zolpidem has been effective in the treatment of these conditions .
10. Sedative and Anxiolytic Drug
- Summary of Application : Saripidem, a derivative of imidazo[1,2-a]pyrimidine, is used as a sedative and anxiolytic drug .
- Methods of Application : Saripidem is administered to patients requiring sedation or suffering from anxiety .
- Results : Saripidem has been effective in providing sedation and reducing anxiety .
Safety And Hazards
Orientations Futures
Imidazo[1,2-a]pyridines, including 3-Bromo-7-methylimidazo[1,2-a]pyrimidine, have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .
Propriétés
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(8)4-9-7(11)10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXFEPGAAWNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464732 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
CAS RN |
375857-62-8 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














